2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also has an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. The presence of the dimethylamino group suggests that the compound might have basic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the indole and azepane moieties, followed by various coupling reactions to assemble the final structure. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and azepane rings would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The indole moiety can undergo electrophilic substitution reactions, while the secondary amine could participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups and the nitrogen-containing rings could impact its solubility, boiling point, and melting point .Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationship
The synthesis of chemical compounds related to 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2-(dimethylamino)ethyl)-2-oxoacetamide has been a subject of research to explore their potential in various applications, including pharmacological activities. For instance, the enantiomers of rocastine and its potent analogues, which share structural similarities with the specified compound, were synthesized to evaluate their antihistaminic activity. This work involved conformational analysis and molecular modeling to understand the compounds' interactions with histamine H1 receptors (Sleevi et al., 1991).
Antibacterial and Antifungal Activity
Research into compounds with the azepan and indolyl structural motifs has also identified potential antibacterial and antifungal properties. A study synthesized aminoalkyl ester methyliodides of substituted acetic and propionic acids, revealing high antibacterial activity against various bacteria. This study highlights the importance of structural variation in developing new antimicrobials (Isakhanyan et al., 2013).
Neuroprotective and Cognitive Enhancing Effects
Compounds structurally related to the given chemical have been explored for their neuroprotective and cognitive-enhancing effects. Notably, a series of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamides demonstrated the ability to reverse electroconvulsive shock-induced amnesia in mice, indicating potential applications in treating memory disorders and cognitive impairment (Butler et al., 1984).
Antineoplastic Potential
The search for new antineoplastic agents has included the synthesis of thieno[2,3-b]azepin-4-ones, motivated by the reported antitumor activity of related structures. Although preliminary data did not indicate significant activity, this research underscores the ongoing efforts to explore the therapeutic potential of such compounds in oncology (Koebel et al., 1975).
Broad-Spectrum Antifungal Agents
The identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species exemplifies the application of compounds with similar chemical structures in addressing fungal infections. This work highlights the compound's development process, emphasizing structural modifications to improve plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-[2-(dimethylamino)ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-24(2)14-11-23-22(29)21(28)18-15-26(19-10-6-5-9-17(18)19)16-20(27)25-12-7-3-4-8-13-25/h5-6,9-10,15H,3-4,7-8,11-14,16H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCOQVZWDATGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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